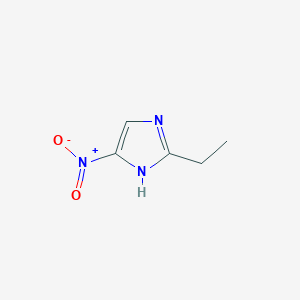
2-Ethyl-4-nitro-1H-imidazole
Overview
Description
2-Ethyl-4-nitro-1H-imidazole is a chemical compound with the CAS Number: 13230-03-0 . It has a molecular weight of 141.13 . It is a light yellow solid and is a derivative of imidazole .
Synthesis Analysis
Imidazoles, including 2-Ethyl-4-nitro-1H-imidazole, are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . The bonds constructed during the formation of the imidazole are emphasized . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis
2-Ethyl-4-nitro-1H-imidazole is a light yellow solid . It has a molecular weight of 141.13 .Scientific Research Applications
Pharmaceuticals and Agrochemicals
Imidazoles are key components in many pharmaceuticals and agrochemicals . They are used in the synthesis of biologically active molecules, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
Synthetic Chemistry
Imidazoles play a pivotal role in synthetic chemistry . They are used in a variety of reactions, including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, and microreactor .
Industrial Applications
Imidazoles have found applications in industry . For example, they are used in the synthesis of dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are used in the development of functional materials . Their unique properties make them suitable for use in a variety of applications, including the development of new materials .
Catalysis
Imidazoles are used in catalysis . They are used in a variety of catalytic reactions, contributing to the development of more efficient and sustainable chemical processes .
Ionic Liquids and N-Heterocyclic Carbenes (NHCs)
Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . These applications have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Safety And Hazards
The safety data sheet for 2-Ethyl-4-nitro-1H-imidazole suggests that if inhaled, the victim should be moved into fresh air . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Future Directions
Imidazoles have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of 2-Ethyl-4-nitro-1H-imidazole could be in the development of new drugs .
properties
IUPAC Name |
2-ethyl-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-4-6-3-5(7-4)8(9)10/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNAZXOOFZKJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157469 | |
| Record name | 2-Ethyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-nitro-1H-imidazole | |
CAS RN |
13230-03-0 | |
| Record name | 2-Ethyl-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-4-nitro-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-4-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 5-sulphanyl derivatives of 2-Ethyl-4-nitro-1H-imidazole discussed in the research?
A1: The research focuses on synthesizing and evaluating the biological activity of novel 5-sulphanyl derivatives of 1-Benzyl-2-ethyl-4-nitro-1H-imidazoles. These derivatives were created by coupling 3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazole-5ylsulfanyl)propanoic acid with various amino acid esters, amino alcohols, and a piperazine derivative []. The study aimed to investigate the impact of these structural modifications on antibacterial and antimutagenic properties.
Q2: What were the key findings regarding the biological activity of these 2-Ethyl-4-nitro-1H-imidazole derivatives?
A2: The synthesized compounds exhibited promising results in terms of biological activity:
- Non-mutagenic: Importantly, the Ames test revealed that the tested compounds did not exhibit mutagenic properties [].
- Antibacterial activity: The compounds demonstrated antibacterial activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 31.2 to 62.5 µg/ml [].
- Antimutagenic potential: Notably, compounds (5) and (12) showcased potent antimutagenic activity against an oxidative mutagen in the TA102 strain, suggesting their potential as antioxidative agents [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)
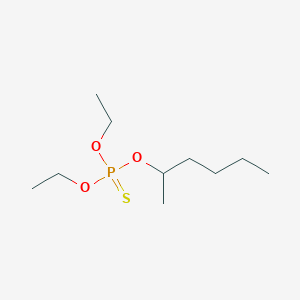
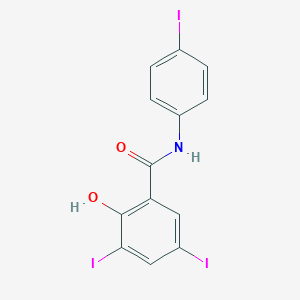
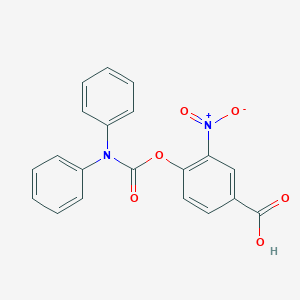
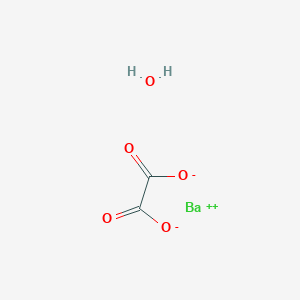
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
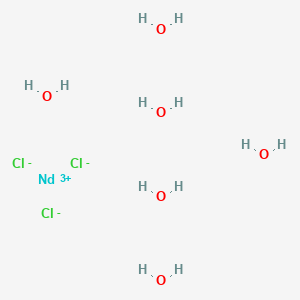


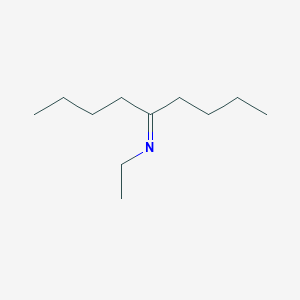

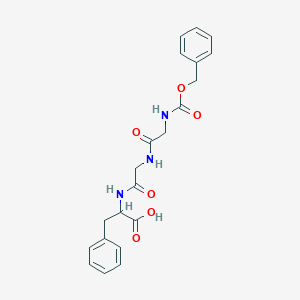

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)